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Compound of Interest |

Compound Name: 2-Chloro-5-hydroxynicotinic acid
CAS No.: 42959-40-0
Cat. No.: B1590597
- 7

A Guide for Structural Validation in Medicinal Chemistry

Executive Summary & Structural Context

2-Chloro-5-hydroxynicotinic acid (CAS: 42959-40-0), often utilized as a scaffold in the
synthesis of kinase inhibitors and agrochemicals, presents a unique characterization challenge
due to its zwitterionic potential and multiple tautomeric forms.

This guide provides a technical roadmap for the spectroscopic validation of this compound.
Unlike simple pyridines, the interplay between the electron-withdrawing 2-chloro and 3-carboxyl
groups against the electron-donating 5-hydroxyl group creates a distinct electronic signature.
Correct interpretation of this signature is critical to distinguish it from common regioisomers
(e.g., 6-hydroxy or 4-hydroxy variants) generated during nucleophilic substitution reactions.

Core Molecular Specifications
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Property Detail

IUPAC Name 2-Chloro-5-hydroxy-3-pyridinecarboxylic acid
Formula CeHaCINO3

Exact Mass 172.99 g/mol

Isotopic Signature Distinct 3:1 ratio (3°CI/3”Cl)

) Pyridine Nitrogen, Aryl Chloride, Carboxylic
Key Functional Groups ) )
Acid, Phenolic Hydroxyl

Spectroscopic Data Analysis

The following data sets represent the diagnostic signals required to confirm the identity of 2-
Chloro-5-hydroxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-ds is the required solvent. The compound is poorly soluble in CDCls
and CDsOD may cause proton exchange that obscures the hydroxyl/carboxyl signals.

'H NMR Diagnostic Table (400 MHz, DMSO-de)

Note: Chemical shifts (

) are reported as diagnostic ranges based on substituent chemical shift (SCS) additivity rules
for pyridines.
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Position Proton

Coupling (
Multiplicity
)

(ppm)

Structural
Logic
(Causality)

H-6 Ar-H

Doublet (d) ~2.5-3.0Hz

8.0-8.3

Most
Deshielded:
Alpha to
Nitrogen.
Shielded
slightly by the
ortho-OH
group
compared to
unsubstituted

pyridine.

Doublet (d) ~25-3.0Hz

75-7.8

shielding/Des
hielding
Conflict:
Deshielded
by the
adjacent
COOH (pos
3) but
shielded by
the ortho-OH
(pos 5).

-OH Hydroxyl

Broad Singlet -

10.0-115

Highly
variable;
dependent on
concentration
and water
content. May
broaden into

baseline.

-COOH Acid

Broad Singlet -

13.0-14.0

Typical

carboxylic
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acid region.
Often
invisible if
trace water is

present.

Critical Validation Check: The Meta-Coupling Rule

The most common error in synthesizing this scaffold is misidentifying the regioisomer. You must
validate the coupling constant (

e Observed

Hz: Indicates Vicinal Coupling (protons are neighbors). This suggests the 6-hydroxy or 4-
hydroxy isomer. REJECT SAMPLE.

e Observed

Hz: Indicates Meta Coupling (protons separated by one carbon). This confirms the H4/H6
relationship required for the 5-hydroxy substitution. ACCEPT SAMPLE.

Mass Spectrometry (MS)

Method: ESI- (Negative Mode) is preferred due to the acidity of the carboxylic group and the
phenol.
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lon m/z (Theoretical)

Intensity Pattern

Interpretation

[M-H]~ 171.99

100% (Base Peak)

Deprotonation of

Carboxylic Acid.

[M-H+2]- 173.99

~32%

Diagnostic Chlorine
Isotope: The presence
of 37Cl confirms the

halogenation.

Fragment ~128

Variable

Decarboxylation ([M-
H]~ - CO2). Common
in ortho-halo acids.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm~?) Vibration Mode Diagnostic Value
Broad band indicates H-
3200 - 3500 O-H Stretch _ _
bonding (Acid + Phenol).
Confirming carboxylic acid
1680 - 1710 C=0 Stretch (lower shift due to
conjugation).
1050 — 1250 C-O Stretch Phenolic C-O stretch.
Fingerprint region confirmation
700 — 800 C-ClI Stretch

of halogen.

Structural Validation Logic (Visualization)

The following diagram illustrates the decision matrix for validating the regiochemistry of the

product using NMR data.
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Crude Product Isolated

(Target: 2-CI-5-OH-Nicotinic Acid)

Acquire 1H NMR
(DMSO-d6)

:

Analyze Aromatic Region
(7.0 - 8.5 ppm)

Measure Coupling Constant (J)
between Aromatic Protons

J=7.0-9.0Hz J=15-3.0Hz
(Vicinal Coupling) (Meta Coupling)

REJECT: Isomer Mismatch ACCEPT: Correct Regiochemistry
(Likely 6-OH or 4-OH isomer) (H4 and H6 are meta)

Click to download full resolution via product page

Caption: Logic flow for distinguishing the target 5-hydroxy isomer from common synthetic
byproducts using spin-spin coupling constants.

Experimental Characterization Protocol

To ensure high-fidelity data, follow this self-validating protocol. This workflow accounts for the
hygroscopic nature of nicotinic acids.

Step 1: Sample Preparation[6][7]
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e Drying: Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove surface water.
Rationale: Water signals in DMSO can overlap with the critical H4/H6 signals or cause
proton exchange broadening.

e Solvation: Dissolve ~10 mg of sample in 0.6 mL of DMSO-de.

 Clarification: If the solution is cloudy (common with zwitterions), filter through a cotton plug
directly into the NMR tube.

Step 2: Acquisition Parameters|[5]

o Relaxation Delay (D1): Set to > 5 seconds. Rationale: Aromatic protons adjacent to
qguadrupolar nuclei (Cl, N) and carboxylic acids have long T1 relaxation times. Short delays
lead to integration errors.

e Scans: Minimum 64 scans for *H; Minimum 1024 scans for 13C.

Step 3: Data Processing & QC

e Phasing: Apply manual phasing. Auto-phasing often fails near the large solvent peak.
« Integration: Calibrate the integral of the H6 doublet (most downfield aromatic) to 1.0.

e QC Check: Verify the H4 doublet integrates to 1.0 (£0.05). If the integral is < 0.9, check for
paramagnetic impurities or insufficient relaxation delay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

o To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 2-Chloro-5-
hydroxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590597#spectroscopic-data-for-2-chloro-5-
hydroxynicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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